molecular formula C17H13BrN2O2 B3288627 N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-91-0

N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B3288627
CAS RN: 852367-91-0
M. Wt: 357.2 g/mol
InChI Key: FYPZLLMEPUMYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as BRD0705, is a small molecule compound that has been studied for its potential use in scientific research applications. It is a member of the oxoacetamide family and has a molecular weight of 412.3 g/mol. In

Mechanism of Action

N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide inhibits the activity of BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. Histones are proteins that play a role in the packaging of DNA into chromatin. By inhibiting the activity of BET proteins, this compound prevents the recruitment of transcriptional machinery to specific genes, leading to a decrease in their expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the expression of pro-inflammatory cytokines. In vivo studies have shown that this compound reduces the growth of tumors in mouse models of cancer and reduces inflammation in mouse models of inflammatory disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is that it is a small molecule compound, which makes it easier to administer in lab experiments. It also has a high potency and selectivity for BET proteins, which makes it a useful tool for studying the role of BET proteins in epigenetic regulation. One limitation of this compound is that it has a short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the identification of specific genes and pathways that are regulated by BET proteins and the use of this compound to study their role in disease. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its potential use in scientific research applications, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes to the DNA sequence. This compound has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in epigenetic regulation. BET proteins play a role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disease.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-10-8-11(18)6-7-14(10)20-17(22)16(21)13-9-19-15-5-3-2-4-12(13)15/h2-9,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPZLLMEPUMYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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